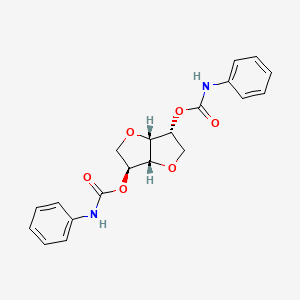

Isosorbide-di-phenylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(3S,3aR,6R,6aR)-6-(phenylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-phenylcarbamate |

InChI |

InChI=1S/C20H20N2O6/c23-19(21-13-7-3-1-4-8-13)27-15-11-25-18-16(12-26-17(15)18)28-20(24)22-14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,21,23)(H,22,24)/t15-,16+,17-,18-/m1/s1 |

InChI Key |

KDDHNJSIHIMRGH-XMTFNYHQSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Isosorbide Di Phenylcarbamate and Analogous Isosorbide Carbamates

Catalyst Systems in Isosorbide (B1672297) Carbamate (B1207046) Synthesis

The formation of a carbamate bond from an alcohol and an isocyanate is a nucleophilic addition reaction. Catalysts are essential to facilitate this process, especially given the varied reactivity of isosorbide's two hydroxyl groups (endo and exo). The primary catalytic strategies involve metal-based compounds and organocatalytic or base-catalyzed systems.

Metal-based catalysts are widely used in urethane (B1682113) chemistry to promote the reaction between hydroxyl groups and isocyanates. reaxis.com These catalysts function by coordinating with the reactants, thereby increasing their electrophilicity or nucleophilicity and facilitating the formation of the carbamate linkage. Organotin, bismuth, and zinc compounds are among the most prevalent catalysts for this transformation. reaxis.com

Organotin catalysts, particularly dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, are highly effective for the "gelling" reaction, which is the formation of the urethane bond. reaxis.com They are known for their high activity, allowing reactions to proceed at moderate temperatures. Bismuth and zinc catalysts, such as bismuth neodecanoate, are often considered less toxic alternatives to organotins and are also effective in promoting the hydroxyl-isocyanate reaction. reaxis.com While research may not always focus on the discrete synthesis of Isosorbide-di-phenylcarbamate, the principles are directly drawn from the extensive studies on isosorbide-based polyurethane synthesis, where the same fundamental urethane linkage is formed. mdpi.com

Table 1: Common Metal-Based Catalysts in Urethane Formation

| Catalyst Family | Specific Example | Typical Function | Notes |

|---|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Potent catalyst for the hydroxyl-isocyanate reaction (gelling). | Highly efficient but facing increased regulatory scrutiny due to toxicity concerns. reaxis.com |

| Inorganic Tin | Stannous Octoate (Sn(Oct)₂) | Primarily used in flexible foam production; catalyzes both gelling and blowing reactions. | Can be sensitive to hydrolysis. reaxis.compatchamltd.com |

| Bismuth | Bismuth Neodecanoate | Effective gelling catalyst, often used as a less toxic alternative to tin. | Activity can be slightly lower than tin catalysts, may require higher temperatures or concentrations. reaxis.compatchamltd.com |

| Zinc | Zinc Octoate / Neodecanoate | Primarily a crosslinking catalyst but also shows activity for the hydroxyl-isocyanate reaction. | Often used in combination with other catalysts to control reaction profiles. reaxis.com |

Non-metal catalysts, particularly organocatalysts and basic compounds, provide an alternative pathway for the synthesis of isosorbide carbamates and other derivatives. These catalysts avoid the use of potentially toxic heavy metals and can offer different selectivity profiles.

Organocatalysis: Tertiary amines are a cornerstone of organocatalysis for urethane formation. reaxis.com They function as base catalysts, activating the hydroxyl group of the alcohol through a hydrogen-bonding interaction, making the oxygen more nucleophilic and ready to attack the isocyanate. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 2,2'-dimorpholinodiethyl ether (DMDEE) are effective. Specifically, DMDEE has been successfully used as a catalyst in the synthesis of polyurethanes derived from isosorbide, demonstrating its utility in promoting the reaction between isosorbide's hydroxyl groups and isocyanates. mdpi.com

Acid/Base Catalysis: While the reaction of alcohols with isocyanates is typically promoted by basic or metal catalysts, the broader derivatization of isosorbide's hydroxyl groups frequently employs base catalysis. Strong bases can deprotonate the alcohol to form a more reactive alkoxide intermediate. This principle is applied in the synthesis of isosorbide-based polycarbonates, where basic catalysts like alkaline hydroxides or nitrogenated superbases are used to facilitate the reaction between isosorbide and reagents like diphenyl carbonate. tandfonline.comkuleuven.be Although this forms a carbonate rather than a carbamate, the underlying principle of activating the hydroxyl group via a basic catalyst is directly relevant. The use of strong acid catalysis for carbamate formation is less common for the alcohol-isocyanate pathway but has been reported for alternative synthetic routes, such as the reaction of isosorbide with cyanate (B1221674) salts in the presence of an acid with a pKa ≤ 3.7.

Table 2: Organocatalytic and Base Systems in Isosorbide Derivatization

| Catalyst Family | Specific Example | Typical Function | Notes |

|---|---|---|---|

| Tertiary Amines | 2,2'-dimorpholinodiethyl ether (DMDEE) | Base catalyst for hydroxyl-isocyanate reaction. | Used in the synthesis of isosorbide-based polyurethanes. mdpi.com |

| Bicyclic Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Standard amine catalyst for urethane formation. | Functions by activating the hydroxyl group via hydrogen bonding. allfordrugs.com |

| Alkaline Bases | Potassium Hydroxide (KOH) / Cesium Carbonate (Cs₂CO₃) | Strong base catalysts for activating hydroxyl groups. | Primarily documented for the synthesis of isosorbide carbonates by promoting reaction with diphenyl carbonate. tandfonline.com |

| Nitrogen Superbases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Homogeneous base catalyst for hydroxyl group activation. | Noted for its dual nucleophilic-basic character in reactions with isosorbide and carbonate precursors. tandfonline.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in Isosorbide (B1672297) Carbamate (B1207046) Formation

The synthesis of isosorbide carbamates, including isosorbide-di-phenylcarbamate, involves complex reaction mechanisms influenced by the unique stereochemistry of the isosorbide molecule.

The formation of carbamates from isosorbide can proceed through different nucleophilic substitution pathways. The reaction of isosorbide with reagents like dimethyl carbonate (DMC) can lead to either carboxymethylation or methylation, depending on the reaction conditions and the nature of the catalyst used. scienceopen.com These reactions are classified as bimolecular nucleophilic substitutions (SN2). scienceopen.comresearchgate.net

The two main pathways involved are:

BAc2 (Base-catalyzed Acyl-Oxygen Cleavage): This pathway leads to the formation of a carboxymethyl derivative. It is favored when a weak base is used. scienceopen.com In this mechanism, the nucleophilic hydroxyl group of isosorbide attacks the carbonyl carbon of the reactant, leading to the formation of a carbamate linkage.

BAl2 (Base-catalyzed Alkyl-Oxygen Cleavage): This pathway results in methylation of the hydroxyl groups. It is typically favored at higher temperatures and in the presence of a strong base. conicet.gov.ar

The synthesis of isosorbide-di-(4-nitrophenyl carbamate), a related compound, involves the reaction of isosorbide with 4-nitrophenyl isocyanate. smolecule.com This reaction proceeds via a nucleophilic attack of the isosorbide hydroxyl groups on the isocyanate carbon. The carbamate linkages can undergo hydrolysis under acidic or basic conditions. smolecule.com

The distinct reactivity of the two secondary hydroxyl groups on the isosorbide molecule is a critical factor in its carbamoylation. Isosorbide possesses a V-shaped structure with two cis-fused tetrahydrofuran (B95107) rings. scienceopen.com This configuration results in one endo hydroxyl group pointing into the "V" and one exo hydroxyl group pointing away. scienceopen.comresearchgate.net

The reactivity of these hydroxyl groups is significantly influenced by neighboring group participation (NGP), which is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org In the case of isosorbide, the furanic oxygens in the rings are in a β-position to each hydroxyl group, which can enhance their reactivity. scienceopen.com

Studies have shown that the endo hydroxyl group exhibits higher reactivity in certain reactions, such as methylation with dimethyl carbonate in the presence of a strong base. scienceopen.comresearchgate.netscienceopen.com This enhanced reactivity is attributed to a combination of the neighboring effect of the β-oxygen and the presence of an intramolecular hydrogen bond involving the endo hydroxyl group. scienceopen.comresearchgate.netscienceopen.com This hydrogen bond increases the nucleophilicity of the endo hydroxyl oxygen. scienceopen.com

Conversely, in carboxymethylation reactions with DMC and a weak base, the less sterically hindered exo hydroxyl groups show higher reactivity. scienceopen.comresearchgate.netscienceopen.com The differing reactivity of the endo and exo hydroxyls allows for selective functionalization of the isosorbide molecule, which is crucial for synthesizing specific derivatives. For instance, in the synthesis of isosorbide-2-carbamate-5-nitrates, direct carbamylation of isosorbide mononitrate occurs at the 2-position. nih.gov

The stereochemistry of isosorbide's epimers, isomannide (B1205973) (two exo hydroxyls) and isoidide (two endo hydroxyls), further highlights the importance of the hydroxyl group configuration on reactivity. scienceopen.comscienceopen.com Isomannide is often the most reactive in carboxymethylation due to its less hindered exo hydroxyls, while isoidide shows high reactivity of its endo hydroxyls in methylation reactions. scienceopen.comresearchgate.netscienceopen.com

Kinetic Studies of Isosorbide Carbamoylation Processes

Kinetic studies provide valuable insights into the rates and mechanisms of isosorbide carbamoylation. The rate of carbamoylation is influenced by several factors, including the structure of the carbamoylating agent, the nature of the solvent, and the presence of catalysts.

In the context of enzyme inhibition, the carbamoylation of butyrylcholinesterase (BuChE) by isosorbide-based carbamates has been studied. For example, the inhibition of BuChE by certain isosorbide-2-carbamate-5-ester compounds is a time-dependent process, indicating a pseudo-first-order reaction. nih.gov The rate of enzyme carbamoylation is a key determinant of the inhibitor's potency. acs.org

Detailed kinetic studies on the inhibition of wild-type human BuChE by isosorbide 2-benzyl carbamate 5-salicylate have revealed exceptionally high potency. acs.org The rate of Michaelis complex formation, a precursor to carbamoylation, is significantly influenced by stabilizing interactions between the ligand and the enzyme. acs.org

The decarbamoylation kinetics, or the reverse reaction, for some isosorbide carbamate inhibitors have been found to be very slow. acs.org This slow reversal contributes to the prolonged duration of inhibition.

The following table summarizes kinetic data for the inhibition of butyrylcholinesterase by selected isosorbide carbamates, illustrating the influence of the substituent groups on the rate of carbamoylation.

| Compound | Enzyme | IC50 | k_obs (at 50 µM) |

| Isosorbide-2-benzylcarbamate-5-benzoate | BuChE | Low nM | - |

| Isosorbide-2-carbamate (unspecified ester) | BuChE | - | 0.198 min⁻¹ |

Data is illustrative and compiled from various sources. Specific values can vary based on experimental conditions. nih.govacs.org

Computational and Theoretical Chemistry Approaches to Isosorbide Di Phenylcarbamate

Quantum Chemical Calculations for Conformational and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and electronic properties of molecules like isosorbide-di-phenylcarbamate. smu.edu The rigid, V-shaped structure of the isosorbide (B1672297) core, with its fused furan (B31954) rings, imposes significant steric constraints. The orientation of the two phenylcarbamate substituents can lead to a variety of conformers with distinct energy levels.

Conformational analysis helps in identifying the most stable spatial arrangements of the molecule. escholarship.org For isosorbide derivatives, the two hydroxyl groups are in an endo-exo configuration. researchgate.net In this compound, the substitution at these positions leads to different possible orientations of the phenylcarbamate groups. DFT calculations can be employed to determine the optimized geometries and relative energies of these conformers. For instance, calculations on related isosorbide derivatives have shown that the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding in the parent diol, dictates the reactivity and conformation. researchgate.net

The electronic structure of this compound can also be elucidated using quantum chemical methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. ripublication.com The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. ripublication.com

Below is an interactive data table with representative quantum chemical data for a related carbamate (B1207046), which illustrates the type of information that can be obtained for this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments, such as in solution or as part of a larger system like a polymer. 99.80.113 These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. uregina.ca

For a molecule like this compound, MD simulations can provide insights into its conformational dynamics, showing how it transitions between different low-energy states. nih.gov This is particularly important for understanding its flexibility and how it might interact with other molecules. In the context of materials science, where isosorbide is used to create polymers, MD simulations have been used to investigate the properties of isosorbide-based polyurethanes. nih.gov These studies have highlighted the role of the isosorbide unit's stereochemistry in determining the bulk thermomechanical properties of the resulting polymers. nih.gov

MD simulations can also be used to study the interactions between this compound and a solvent. The radial distribution function (RDF) can be calculated from an MD trajectory to understand the solvation structure around the molecule. mdpi.com This can reveal, for example, the extent of hydrogen bonding between the carbamate groups and a protic solvent.

The following interactive table presents typical parameters that are set or analyzed in an MD simulation of a small organic molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | GAFF (General Amber Force Field) |

| Simulation Time | The total time over which the system's trajectory is calculated. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound. DFT calculations can be used to model reaction pathways and determine the activation energies for different potential reactions. mdpi.com This can help in understanding, for example, the susceptibility of the carbamate linkages to hydrolysis under different pH conditions.

The regioselectivity observed in reactions of isosorbide derivatives can also be explained and predicted using computational approaches. For instance, the differing reactivity of the endo and exo hydroxyl groups in isosorbide has been a subject of both experimental and computational investigation. acs.orgresearchgate.net While steric factors might suggest the exo position is more accessible, electronic effects can sometimes favor reaction at the endo position. researchgate.net Computational studies can disentangle these competing factors by calculating transition state energies for reactions at both positions.

Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. This can provide a more nuanced understanding of reactivity than simply considering the HOMO and LUMO distributions.

The table below provides a hypothetical comparison of activation energies for a reaction at the two different carbamate positions of this compound, illustrating how computational chemistry can predict selectivity.

| Reaction Site | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| Exo-carbamate | 25.3 | Favors reaction at the endo-carbamate |

| Endo-carbamate | 22.1 |

Polymerization and Macromolecular Architectures Featuring Isosorbide Di Phenylcarbamate Moieties

Isosorbide-di-phenylcarbamate as a Monomer in Polymer Synthesis

This compound functions as a crucial building block in polymer chemistry, primarily for producing polyurethanes without the use of highly reactive and hazardous isocyanates. tuni.fi In this context, it acts as a stable, activated precursor where the phenylcarbamate groups are the reactive moieties. The synthesis of polymers from this monomer typically proceeds via a polycondensation reaction with diols or polyols.

This approach is part of a growing field known as non-isocyanate polyurethane (NIPU) chemistry. tuni.fi The polymerization involves a transesterification reaction where the phenylcarbamate groups react with hydroxyl groups of a co-monomer (e.g., a diol), forming a urethane (B1682113) linkage in the polymer backbone and releasing phenol (B47542) as a byproduct. This method circumvents the direct handling of isocyanates while producing polymers structurally similar to conventional polyurethanes. tuni.fi The rigid bicyclic structure of the isosorbide (B1672297) unit is known to impart desirable properties such as increased glass transition temperature (Tg) and enhanced thermal stability to the resulting polymers. acs.orgresearchgate.net

Synthesis of Isosorbide-Based Polyurethanes and Related Polycarbamates

The synthesis of polyurethanes from isosorbide can be achieved through various chemical pathways. While conventional methods involve the reaction of isosorbide as a diol with diisocyanates, an alternative and increasingly explored route utilizes this compound in polycondensation reactions. tuni.fimdpi.com This pathway is significant for creating what are often termed poly(carbamate)s or, in this specific context, polyurethanes, via an isocyanate-free method.

The general process involves the reaction of this compound with an appropriate diol or polyol co-monomer in the presence of a catalyst at elevated temperatures. The selection of the co-monomer allows for the tailoring of the final polymer's properties, such as flexibility and solubility.

Step-growth polymerization is the fundamental mechanism for synthesizing polymers from this compound. researchgate.net This process, also known as polycondensation, involves the stepwise reaction between the functional groups of the monomers. In this specific case, the key reaction is a transesterification between the phenylcarbamate group of the isosorbide monomer and the hydroxyl group of a co-monomer diol.

The reaction can be summarized as follows: this compound + Diol → Poly(urethane) + Phenol

To drive the polymerization towards high molecular weights, the equilibrium of the reaction must be shifted to the product side. This is typically achieved by conducting the reaction under vacuum at high temperatures (often exceeding 150°C) to facilitate the removal of the phenol byproduct. Various catalysts, such as organometallic compounds like dibutyltin (B87310) dilaurate, can be employed to accelerate the reaction rate. bohrium.com This method is characteristic of melt or solution polymerization techniques used for producing high-performance condensation polymers. uva.nl

The incorporation of the this compound unit directly embeds the rigid, V-shaped isosorbide core into the main chain of the polymer. researchgate.net This structural feature has a profound impact on the macromolecular architecture and the material's physical properties. The two fused furan (B31954) rings of the isosorbide moiety restrict segmental motion, leading to a significant increase in the glass transition temperature (Tg) and thermal stability of the polymer compared to analogous polymers made from flexible aliphatic diols like 1,4-butanediol (B3395766). researchgate.net

The stereochemistry of the isosorbide unit (endo-exo configuration of the hydroxyl groups) also influences the polymer's morphology and crystallinity. bohrium.com The resulting polyurethanes possess a backbone composed of alternating rigid isosorbide units and potentially more flexible segments derived from the co-monomer diol, connected by urethane linkages. This structure is analogous to the hard and soft segment architecture found in conventional thermoplastic polyurethanes, allowing for a wide range of tunable mechanical properties.

Table 1: Influence of Isosorbide Integration on Polymer Properties This table presents representative data on how incorporating isosorbide into polymer backbones affects their thermal properties compared to analogues without isosorbide.

| Polymer System | Monomers | Glass Transition Temp. (Tg) | Reference |

| Polyurethane | Isosorbide, MDI | 183 °C | researchgate.net |

| Polyurethane | 1,4-Butanediol, MDI | 93 °C | researchgate.net |

| Polyester | Isosorbide, Succinic Acid, Adipic Acid | 28 °C | acs.org |

| Polyester | 1,2-Ethanediol, Succinic Acid, Adipic Acid | -22 °C | acs.org |

| Polycarbonate | Isosorbide, Diphenyl Carbonate | 157-194 °C | uva.nlresearchgate.net |

| Polycarbonate | Bisphenol A, Diphenyl Carbonate | ~150 °C | researchgate.net |

Controlled Polymerization Techniques for Isosorbide Carbamate (B1207046) Monomers

While step-growth polycondensation is the standard method for polymers derived from this compound, research into controlled polymerization techniques for isosorbide-based monomers is an emerging area aimed at achieving precise control over macromolecular architecture. acs.org Techniques such as ring-opening polymerization (ROP) have been successfully applied to other isosorbide derivatives, like annulated ethers and epoxides, to produce linear or cyclic polymers with well-defined molecular weights and low dispersity. acs.orgnih.govrsc.org

For instance, cationic and quasi-zwitterionic ROP of an annulated isosorbide ether has been shown to provide tailored polymer architectures. acs.orgresearchgate.net Similarly, anionic ROP of isosorbide mono-epoxides yields linear polyethers. rsc.org However, the direct application of these controlled polymerization techniques to this compound or other isosorbide carbamate monomers is not extensively documented. The primary challenge lies in the different reactivity of the carbamate functional group compared to the cyclic ethers or epoxides used in ROP. Currently, step-growth polycondensation remains the predominant route for synthesizing polymers from this compound.

Copolymerization Strategies with this compound

Copolymerization is a versatile strategy to fine-tune the properties of materials derived from this compound. By introducing one or more different comonomers into the polymerization process, the final properties of the polymer, such as its glass transition temperature, mechanical strength, and flexibility, can be systematically adjusted. acs.orgresearchgate.net

In the context of polyurethanes synthesized from this compound, copolymerization can be achieved by:

Using a mixture of diols: Reacting this compound with a combination of two or more diols (e.g., a short-chain rigid diol and a long-chain flexible polyether diol) to create a terpolymer. This allows for precise control over the balance of hard and soft segments in the polyurethane.

Using a mixture of dicarbamates: Reacting a mixture of this compound and another bis-phenylcarbamate monomer with a single diol.

Studies on isosorbide-based copolyesters and copolycarbonates have demonstrated the effectiveness of this approach. For example, copolymerizing isosorbide with varying amounts of other diols like bisphenol A or 1,4-cyclohexanedimethanol (B133615) (CHDM) allows for the creation of materials with a spectrum of properties, from rigid and strong to more ductile and tough. researchgate.net Increasing the isosorbide content generally leads to a higher Tg and tensile modulus. researchgate.net This principle is directly applicable to copolymers made using this compound, offering a pathway to high-performance bio-based polymers tailored for specific applications.

Functional Materials and Advanced Applications of Isosorbide Di Phenylcarbamate

Isosorbide-di-phenylcarbamate in Bio-based Polymer Development

The integration of this compound units is a key strategy in the development of bio-based polymers, particularly polyurethanes. Isosorbide (B1672297) is a readily available platform chemical derived from the dehydration of D-sorbitol, which itself is produced from starch and glucose. tandfonline.commdpi.comnih.gov This renewable origin makes it an attractive substitute for conventional petroleum-derived diols and monomers like bisphenol A (BPA). tandfonline.comnih.gov

When isosorbide is used as a chain extender or a rigid monomer in reactions with diisocyanates such as 4,4′-methylenebis(phenyl isocyanate) (MDI), it forms polyurethane chains containing this compound structural motifs. researchgate.netnih.gov These polymers are part of a growing class of materials aimed at reducing the carbon footprint and fossil fuel dependency of the plastics industry. tandfonline.com The inherent biodegradability and non-toxic nature of the isosorbide core further enhance the environmental profile of these materials. mdpi.com

Research has focused on synthesizing thermoplastic polyurethanes (TPUs) where the hard segment is constructed from isosorbide and an aromatic isocyanate, creating the carbamate (B1207046) linkages. researchgate.net This approach successfully incorporates a significant bio-based component into the polymer backbone, paving the way for its use in a variety of applications where sustainability is a primary driver. mdpi.comnih.gov

Design of High-Performance Polymers Incorporating this compound Units

The unique, V-shaped bicyclic structure of the isosorbide molecule is central to the high-performance characteristics of polymers containing this compound units. This rigid structure, when integrated into a polymer chain, significantly enhances the material's thermal and mechanical properties. mdpi.comnih.gov

Key Research Findings:

Enhanced Thermal Stability: The incorporation of the rigid isosorbide moiety increases the glass transition temperature (Tg) of the resulting polymers. researchgate.netroquette.com Polyurethanes synthesized with isosorbide as a chain extender exhibit higher Tg values compared to those made with conventional linear diols like 1,4-butanediol (B3395766) (BDO), indicating better heat resistance. nih.gov

Improved Mechanical Strength: The stiffness of the isosorbide unit contributes to higher mechanical strength in the final polymer. mdpi.com Studies on isosorbide-based polyurethanes demonstrate robust mechanical properties suitable for demanding applications. nih.gov

Thermally Reversible Bonds: Research has shown that urethane (B1682113) bonds formed between isosorbide and isocyanates can be thermally reversible. This property allows for the development of self-healing polyurethane elastomers, where the material can be repaired through mild heat treatment, improving product durability. nih.gov

The table below summarizes comparative data on the properties of polyurethanes incorporating isosorbide units versus conventional analogues.

| Property | Isosorbide-Based PU (PTMG-ISO-MDI) | Conventional PU (PTMG-BDO-MDI) | Reference |

| Glass Transition Temp. (Tg) of Hard Segment | Higher (implying better heat resistance) | Lower | nih.gov |

| Tensile Strength | Comparable to or higher than BDO-based PUs | Standard performance | researchgate.netnih.gov |

| Thermal Decomposition Temp. (TGA) | High thermal stability | High thermal stability | researchgate.net |

| Self-Healing Potential | Demonstrated potential due to reversible bonds | Not typically observed | nih.gov |

This table presents a qualitative summary based on findings from the cited research. PTMG: Poly(tetramethylene glycol), ISO: Isosorbide, MDI: 4,4'-methylenebis(phenyl isocyanate), BDO: 1,4-butanediol.

Development of Novel Monomers for Cross-linking Applications

While this compound units are primarily found in linear, thermoplastic polyurethanes, the underlying chemistry can be adapted to create cross-linked thermoset materials. The development of such materials relies on modifying the functionality of the reactants.

Cross-linking can be achieved by reacting isosorbide with a polyisocyanate that has a functionality greater than two, such as a tri-isocyanate. This creates a three-dimensional network structure, resulting in a rigid thermoset plastic. Furthermore, derivatives of isosorbide, such as isosorbide diglycidyl ethers, can be reacted with diisocyanates to form polyoxazolidones. wikipedia.org These highly branched polymers form rigid and solvent-resistant thermosets, which are valuable in specialized applications like electronics where durability and stability are critical. wikipedia.org

Another pathway to cross-linked materials is through non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). tandfonline.com This involves converting isosorbide into a dicyclic carbonate monomer, which can then be reacted with diamines to form a cross-linked PHU network, offering an alternative route that avoids the use of isocyanates. tandfonline.com

Isosorbide-based Functional Materials in Specialized Fields (e.g., additives)

The versatility of the isosorbide chemical platform extends beyond its role as a monomer for polymer backbones. By modifying its two hydroxyl groups with different functional moieties, a range of specialized functional materials, including additives, can be created.

While this compound is integral to the polymer structure itself, other isosorbide derivatives serve as performance-enhancing additives in various polymer systems:

Bio-based Plasticizers: Isosorbide diesters, produced by the esterification of isosorbide with fatty acids, are used as safe, phthalate-free, and bio-based plasticizers. They offer excellent compatibility and processability, particularly in PVC resins, and are suitable for applications with direct human contact.

Flame Retardants: Phosphorus-containing isosorbide compounds, such as isosorbide bis(diphenyl phosphate), have been developed as flame retardants. wikipedia.org These additives can be incorporated into polymers to enhance their fire resistance, offering a bio-based alternative to conventional halogenated or petroleum-based flame retardants. wikipedia.org

These examples highlight how the core isosorbide structure can be leveraged not only to build the main polymer chain with units like this compound but also to create specialized molecules that impart crucial functionalities to materials.

Supramolecular Chemistry and Directed Self Assembly of Isosorbide Di Phenylcarbamate

Design Principles for Isosorbide-based Supramolecular Systems

The design of supramolecular systems based on isosorbide (B1672297) hinges on several key molecular features. The inherent rigidity of the V-shaped bicyclic isosorbide core provides a well-defined and stereochemically constrained scaffold. This rigidity limits conformational freedom, which is a crucial factor in achieving predictable and ordered self-assembly. Furthermore, the chirality of the isosorbide unit can be transferred to the supramolecular level, leading to the formation of chiral aggregates, such as helical fibers. researcher.life

The introduction of functional groups, such as phenylcarbamate, is a primary design strategy to impart self-assembly capabilities. The carbamate (B1207046) linkage (–O–CO–NH–) is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In isosorbide-di-phenylcarbamate, the two phenylcarbamate groups provide multiple sites for intermolecular hydrogen bonding. Additionally, the aromatic phenyl rings introduce the potential for π-π stacking interactions, which work in concert with hydrogen bonds to stabilize the resulting supramolecular structures. The interplay between the rigid chiral core and the specific, directional non-covalent interactions of the appended phenylcarbamate groups is the fundamental principle behind the design of these self-assembling systems.

Research on various isosorbide derivatives has shown that the nature of the appended groups dramatically influences the self-assembly behavior. For instance, replacing a simple ester linkage with a carbamate group can significantly alter the gelation properties of the molecule in different solvents. researcher.life This highlights the importance of the carbamate's strong hydrogen-bonding capability in driving the formation of stable networks.

Self-Assembly Mechanisms of Isosorbide Carbamate Derivatives

The self-assembly of isosorbide carbamate derivatives into supramolecular structures is primarily driven by a combination of non-covalent interactions. The most significant of these is hydrogen bonding between the carbamate groups. The N-H proton of one molecule can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional polymeric chains.

Studies on related carbohydrate-based low-molecular-weight gelators (LMWGs) have demonstrated that the structure of the carbamoyl (B1232498) chains is critical to their gelation properties. Phenyl carbamates, in particular, have been shown to be effective gelators in various solvents. researchgate.net The self-assembly process typically begins with the formation of small initial aggregates, which then grow into larger fibrillar networks. These fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. mdpi.com The insolubility of many aromatic carbamate derivatives in polar solvents like water suggests that hydrophobic interactions also play a role in driving the aggregation in aqueous environments. researchgate.net

Stimuli-Responsive Supramolecular Assemblies

A key feature of supramolecular systems is their dynamic and reversible nature, which allows them to respond to external stimuli. mdpi.comrsc.org For isosorbide carbamate derivatives, this responsiveness can be engineered by targeting the non-covalent interactions that hold the assembly together.

For example, the hydrogen bonds crucial to the assembly of this compound are sensitive to changes in temperature. Heating a gelled system can provide enough thermal energy to disrupt these bonds, leading to a gel-to-sol transition. Upon cooling, the hydrogen bonds can reform, allowing the gel to be reconstituted.

Furthermore, the assembly can be sensitive to the polarity of the solvent. Changing the solvent can alter the strength of both the hydrogen bonds and π-π stacking interactions, potentially leading to disassembly or a change in the morphology of the aggregates. researcher.life

Research on other isosorbide-based gelators has demonstrated responsiveness to pH changes. For instance, the gel-to-sol transition of a bis-cholesteryl isosorbide derivative could be triggered by the addition of trifluoroacetic acid (TFA), with the gel state being restored upon neutralization with triethylamine (B128534) (TEA). researcher.life While this compound itself does not have obvious acidic or basic sites, the stability of its hydrogen-bonded network could be influenced by solvents or additives that can compete for hydrogen bonding. Additionally, some isosorbide carbamate derivatives have shown responsiveness to the presence of metal ions and tetrabutylammonium (B224687) salts, indicating that ion-dipole interactions can also modulate the self-assembly process. researchgate.net

Hierarchical Self-Organization and Nanostructure Formation

The process of self-assembly in this compound is hierarchical. Individual molecules first associate through hydrogen bonding and π-π stacking to form one-dimensional chains or tapes. These primary structures then associate laterally to form more complex and robust nanostructures, such as fibers, ribbons, or wrinkled textures. researcher.life This hierarchical organization is crucial for the formation of the macroscopic materials, such as organogels.

Electron microscopy studies of self-assembled gels from related isosorbide derivatives have revealed the formation of diverse morphologies, including wrinkled fibers and dense fiber networks, depending on the solvent used for gelation. researcher.life This solvent-dependent morphology indicates that the balance of intermolecular forces can be finely tuned to control the final nanostructure. For this compound, it is expected that the strong, directional interactions would favor the formation of well-defined, high-aspect-ratio fibers.

The table below shows the gelation properties of various carbohydrate-based carbamate derivatives, illustrating how the molecular structure and solvent influence the ability to form gels. While specific data for this compound is not detailed, the data for related phenyl carbamates provide a useful reference for its expected behavior as an organogelator. researchgate.net

| Compound Type | Gelator Structure | Solvent(s) Gelled |

| Glucosamine Phenyl Carbamate | N-acetyl-D-glucosamine with phenyl carbamate | Pump oils, water/ethanol mixtures, water/DMSO mixtures |

| Isosorbide Cholesteryl Carbamate | Isosorbide with cholesteryl and carbamate linkages | 1-Hexanol, Pyridine, and 21 other organic solvents |

| Glucosamine Aliphatic Carbamate | N-acetyl-D-glucosamine with short aliphatic carbamate | Pump oils, water/ethanol mixtures, water/DMSO mixtures |

This table is illustrative of the gelation behavior of related carbamate compounds as detailed in the cited literature. researcher.liferesearchgate.net

Sustainable Chemistry and Bio Based Paradigms in Isosorbide Di Phenylcarbamate Research

Renewable Resource Utilization in Isosorbide-di-phenylcarbamate Synthesis

The synthesis of this compound is fundamentally rooted in the use of renewable feedstocks. Isosorbide (B1672297), the diol precursor, is a bio-based molecule derived from the dehydration of D-sorbitol, which is itself produced through the hydrogenation of glucose. wikipedia.orgnewdrugapprovals.org This glucose is readily obtained from the hydrolysis of starch from abundant crops such as corn. mdpi.comacs.org This production pathway positions isosorbide as a sustainable alternative to petroleum-derived chemicals. nih.govnih.gov

The journey from biomass to isosorbide involves several key steps. Starch is first extracted from sources like corn and enzymatically broken down into glucose. mdpi.com This glucose is then hydrogenated to form sorbitol. mdpi.combeilstein-journals.org Finally, an acid-catalyzed double dehydration of sorbitol yields isosorbide. wikipedia.orgbeilstein-journals.org This process, while established, is the subject of ongoing research to improve efficiency and reduce by-products, ensuring a high-purity isosorbide suitable for polymerization and derivatization. wikipedia.org The use of lignocellulosic biomass, a non-food-competing feedstock, is also being explored for isosorbide production, further enhancing its sustainability profile. beilstein-journals.org

Table 1: Isosorbide Production Pathway from Renewable Resources

| Step | Starting Material | Product | Key Process |

|---|---|---|---|

| 1 | Starch (from corn, etc.) | Glucose | Hydrolysis mdpi.comacs.org |

| 2 | Glucose | D-Sorbitol | Hydrogenation mdpi.combeilstein-journals.org |

| 3 | D-Sorbitol | Isosorbide | Acid-catalyzed dehydration wikipedia.orgbeilstein-journals.org |

Atom Economy and Reaction Efficiency in Isosorbide Derivatization

Atom economy, a core principle of green chemistry introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. biotech-asia.org In the context of isosorbide derivatization to form compounds like this compound, maximizing atom economy is a key research objective.

Several factors influence the reaction efficiency in isosorbide derivatization. The reactivity of the two hydroxyl groups on the isosorbide molecule is different. The endo-hydroxyl group is generally more reactive than the exo-hydroxyl group. wikipedia.org This differential reactivity can be exploited for selective derivatization but can also lead to mixtures of products if not carefully controlled.

Research has focused on optimizing reaction conditions to improve yields and minimize waste. For instance, in the synthesis of polyurethanes from isosorbide and various isocyanates, organotin oxides have been used as catalysts to achieve good to quantitative yields. tytlabs.co.jp The choice of monomers and polymerization techniques also plays a crucial role in the efficiency of the reaction. tytlabs.co.jp The development of catalytic systems that promote high selectivity and conversion rates is essential for improving the atom economy of these processes. biotech-asia.org

Table 2: Factors Influencing Reaction Efficiency in Isosorbide Derivatization

| Factor | Description | Impact on Efficiency |

|---|---|---|

| Catalyst | Use of catalysts like organotin oxides can significantly improve reaction rates and yields. tytlabs.co.jp | Higher efficiency |

| Reaction Conditions | Optimization of temperature, pressure, and solvent can favor the desired reaction pathway. | Higher efficiency |

| Monomer Purity | High-purity isosorbide is crucial to avoid side reactions and obtain high molecular weight polymers. wikipedia.org | Higher efficiency |

| Stoichiometry | Precise control of the ratio of reactants is necessary to ensure complete conversion and avoid unreacted starting materials. rsc.org | Higher efficiency |

Green Solvents and Catalysis in Isosorbide Chemistry

The principles of green chemistry advocate for the use of safer solvents and auxiliary substances and the development of catalytic reactions over stoichiometric ones. biotech-asia.org Research in isosorbide chemistry, including the synthesis of this compound, reflects these principles through the exploration of green solvents and sustainable catalytic systems.

Green Solvents:

Traditionally, the synthesis of polymers and chemical derivatives often employs volatile and potentially hazardous organic solvents. In the context of isosorbide chemistry, there is a growing interest in replacing these with greener alternatives. Dimethyl isosorbide (DMI), a derivative of isosorbide itself, is being investigated as a bio-based, non-toxic, and biodegradable solvent. mdpi.comresearchgate.netsigmaaldrich.com DMI has shown promise in various applications, including as a solvent for preparing polymer membranes and in organic synthesis. mdpi.comresearchgate.net

Another green solvent that has been explored in reactions involving isosorbide is dimethyl carbonate (DMC). beilstein-journals.org DMC is considered a green reagent and solvent due to its low toxicity and biodegradability. beilstein-journals.org It has been used in the synthesis of isosorbide from D-sorbitol and in the preparation of isosorbide derivatives. beilstein-journals.org The use of such bio-based and less hazardous solvents aligns with the goal of creating more sustainable chemical processes. mdpi.com

Sustainable Catalysis:

Catalysis plays a pivotal role in enhancing the sustainability of chemical reactions by enabling lower reaction temperatures, reducing waste, and improving selectivity. researchgate.net In the synthesis of isosorbide from sorbitol, various catalysts, including zeolites, have been studied to improve the efficiency of the dehydration reaction. mdpi.com Zeolites are microporous crystalline solids that can act as shape-selective acid catalysts. mdpi.com

Table 3: Examples of Green Solvents and Catalysts in Isosorbide Chemistry

| Category | Example | Application | Reference |

|---|---|---|---|

| Green Solvent | Dimethyl isosorbide (DMI) | Polymer membrane preparation, organic synthesis | mdpi.comresearchgate.net |

| Green Solvent | Dimethyl carbonate (DMC) | Synthesis of isosorbide and its derivatives | beilstein-journals.org |

| Catalyst | Zeolites | Dehydration of sorbitol to isosorbide | mdpi.com |

| Catalyst | Organotin oxides | Synthesis of polyurethanes from isosorbide | tytlabs.co.jp |

| Catalyst | Boric Acid | Amidation of isosorbide | researchgate.net |

Advanced Characterization Techniques for Structural and Conformational Analysis of Isosorbide Di Phenylcarbamate

Advanced Microscopy Techniques for Morphological Studies (e.g., SEM, TEM, POM)

The morphological characteristics of Isosorbide-di-phenylcarbamate, including its crystalline structure, surface topography, and phase behavior in polymeric matrices, can be elucidated using a suite of advanced microscopy techniques. These methods provide critical insights into the material's microstructure, which in turn governs its macroscopic properties. While direct microscopic studies on this compound are not extensively documented in publicly available literature, the application of these techniques to analogous isosorbide-based polyurethanes and other polymers provides a clear framework for its potential morphological analysis.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnifications. In the context of this compound, SEM could be employed to examine the morphology of its crystalline powders, solvent-cast films, or fracture surfaces of polymer composites in which it is a component. For instance, in studies of flexible polyurethane foams incorporating isosorbide (B1672297), SEM has been utilized to examine cell morphology. mdpi.com This suggests that for this compound, SEM analysis would be invaluable for characterizing particle size and shape distribution, surface texture, and the presence of any pores or defects. When incorporated into a polymer matrix, SEM of cryo-fractured surfaces could reveal the state of dispersion and interfacial adhesion of the compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal microstructures, such as the phase-separated domains in polymers. For this compound, particularly when it functions as a hard segment in a polyurethane, TEM would be instrumental in revealing the nanoscale morphology. In related isosorbide-based thermoplastic polyurethanes, techniques like atomic force microscopy (AFM), which provides similar nanoscale morphological information, have been used to confirm different morphologies depending on the concentration of the hard segments. researchgate.net For polyurethane elastomers, TEM can provide high-resolution images that distinguish between hard and soft segment domains. ebrary.net It is anticipated that TEM analysis of polymers containing this compound would allow for the direct imaging of the size, shape, and distribution of the hard domains formed by this carbamate (B1207046) derivative.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a valuable tool for investigating the crystalline structures and optical anisotropy of materials. ebrary.net For a semi-crystalline compound like this compound, POM can be used to observe the formation of spherulites and other crystalline structures from a melt or a concentrated solution. The technique relies on the ability of crystalline materials to rotate the plane of polarized light, which allows for the visualization of crystalline regions as bright areas against a dark background (when viewed between crossed polarizers). The use of a hot stage with a POM allows for the real-time observation of melting and recrystallization phenomena. ebrary.net In the study of polyurethanes, POM is often used to illuminate crystal structures that may evolve from the crystallization of soft segments or the formation of liquid crystalline structures. ebrary.net This technique would be highly applicable to studying the crystallization kinetics and morphology of this compound and its influence on the crystalline structure of polymers it is incorporated into.

Detailed Research Findings from Related Systems

Investigations using atomic force microscopy (AFM) and ultra-small angle X-ray scattering (USAXS) on TPUs with varying isosorbide content have demonstrated distinct morphologies based on the concentration of the hard segments. researchgate.net At lower concentrations, dispersed hard domains are observed within a continuous soft segment matrix, while at higher concentrations, a co-continuous morphology of both hard and soft phases is seen. researchgate.net The size of these hard domains has been quantified and is influenced by the isosorbide content. researchgate.net

Below is a data table summarizing representative findings on the morphology of isosorbide-based polyurethanes, which can serve as a proxy for the potential morphological characteristics of systems containing this compound.

| Microscopy/Scattering Technique | Material System | Observed Morphological Feature | Quantitative Finding |

| Atomic Force Microscopy (AFM) | Isosorbide-based Thermoplastic Polyurethane (50 wt% Soft Segment) | Co-continuous soft and hard phases | - |

| Atomic Force Microscopy (AFM) | Isosorbide-based Thermoplastic Polyurethane (70 wt% Soft Segment) | Dispersed hard domains in a soft segment matrix | - |

| Ultra-Small Angle X-ray Scattering (USAXS) | Isosorbide-based Thermoplastic Polyurethane (70 wt% Soft Segment) | Hard domain size | 2.4 nm to 2.9 nm |

| Ultra-Small Angle X-ray Scattering (USAXS) | Isosorbide-based Thermoplastic Polyurethane (70 wt% Soft Segment) | Diffuse phase boundary thickness | Approximately 0.5 nm |

This table presents data synthesized from studies on related isosorbide-based polyurethane systems to illustrate the type of morphological data that can be obtained using advanced characterization techniques. researchgate.net

These findings from analogous systems underscore the utility of advanced microscopy techniques in elucidating the complex morphologies of materials containing isosorbide derivatives. The stereochemistry of the isosorbide moiety itself has also been shown to influence the morphology of the resulting polyurethanes, a factor that would be critical to investigate for this compound. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Isosorbide Di Phenylcarbamate

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Synthesis

The synthesis of isosorbide-di-phenylcarbamate traditionally involves the reaction of isosorbide (B1672297) with phenyl isocyanate or the transesterification of isosorbide with diphenyl carbonate (DPC). researchgate.net Future research will likely focus on developing more sustainable, efficient, and selective synthetic routes.

A primary challenge in isosorbide chemistry is managing the different reactivity of its two secondary hydroxyl groups (endo and exo). mdpi.com Research into novel catalytic systems is crucial for controlling this reactivity to achieve high yields and purity. Innovations may include:

Enzymatic Catalysis: The use of enzymes, such as lipases, could offer high selectivity for the acylation of specific hydroxyl groups under mild conditions, potentially leading to a more controlled synthesis of this compound or its precursors. google.com

Organocatalysis: Nitrogen bicyclic bases have proven effective in the one-pot synthesis of related heterocycles and could be explored for carbamate (B1207046) synthesis, avoiding the use of metal catalysts. newdrugapprovals.org

Phosgene-Free Routes: A significant driver in carbonate and carbamate chemistry is the move away from hazardous reagents like phosgene. mdpi.comresearchgate.net Research into greener pathways, such as the oxidative carbonylation of aniline (B41778) and its derivatives or the reaction of alcohols with urea, could provide safer and more environmentally benign methods for producing the phenylcarbamate moiety. mdpi.com The transesterification of dimethyl carbonate (DMC) with phenol (B47542) to produce DPC, a key intermediate, is a well-established phosgene-free process that could be further optimized with advanced catalysts. researchgate.net

Future work should aim to develop robust, scalable, and cost-effective catalytic systems, whether homogeneous or heterogeneous, to facilitate the industrial-scale production of this compound. newdrugapprovals.org

Design and Synthesis of Advanced this compound-based Polymers with Tailored Architectural Control

The rigid, V-shaped structure of the isosorbide moiety imparts unique properties, such as high glass transition temperature (Tg) and mechanical strength, to polymers. newdrugapprovals.orgmdpi.com this compound can serve as a monomer or a key building block for a new generation of advanced polymers, particularly polyurethanes and polycarbonates.

Future research will focus on:

Tailored Architectures: Moving beyond linear polymers, research is exploring complex architectures like cyclic polymers and hyperbranched structures. Cationic ring-opening polymerization (ROP) of isosorbide derivatives has already demonstrated a pathway to selectively form either linear or cyclic polyethers, a platform that could be adapted for carbamate-containing monomers. nih.gov This architectural control can fine-tune material properties for specific applications.

Non-Isocyanate Polyurethanes (NIPUs): The synthesis of polyurethanes without the use of toxic isocyanates is a major goal in polymer science. mdpi.com this compound could be a key player in transurethanization polycondensation reactions with diols to create NIPUs. mdpi.com This approach avoids the hazards associated with isocyanates while leveraging the performance benefits of the isosorbide core.

Self-Healing Materials: The urethane (B1682113) bonds in isosorbide-based polyurethanes have shown potential for thermal reversibility. mdpi.com This opens the door to designing self-healing elastomers where the carbamate linkages in polymers derived from this compound could dissociate and reform upon heating, repairing damage and extending material lifespan. mdpi.com

The following table outlines potential polymer systems derived from this compound and their targeted properties.

| Polymer Type | Potential Monomers | Key Research Goal | Targeted Properties |

| Non-Isocyanate Polyurethane (NIPU) | This compound, various diols | Phosgene/Isocyanate-free synthesis | High Tg, improved thermal stability, biocompatibility |

| Self-Healing Elastomer | Pre-polymers reacted with this compound | Thermally reversible urethane bonds | Durability, extended lifespan, repairability |

| High-Performance Polycarbonates | This compound, diols | Melt-polymerization optimization | High transparency, mechanical strength, crack resistance |

Integration of this compound into Multi-component Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful toolbox for creating complex, functional materials. rsc.org The distinct structural and electronic features of this compound—its rigid bicyclic core, hydrogen bonding capabilities from the carbamate groups, and aromatic rings—make it an excellent candidate for integration into supramolecular assemblies.

Emerging research directions include:

Drug Delivery Systems (DDS): Supramolecular interactions are fundamental to the function of DDS, governing biocompatibility, drug loading, and controlled release. rsc.org Isosorbide derivatives are already explored for biomedical applications. mdpi.com Amphiphilic derivatives of this compound could self-assemble into nanostructures like micelles or vesicles for encapsulating therapeutic agents. The phenylcarbamate groups could provide specific interactions (e.g., π-π stacking) with drug molecules.

Stimuli-Responsive Materials: By incorporating this compound into larger systems, materials that respond to external stimuli like light, pH, or temperature could be developed. For instance, co-assembly with photo-responsive molecules could lead to light-degradable hydrogels or films.

Biomimetic Systems: The creation of materials that mimic biological structures and functions is a growing field. rsc.org this compound could be used to build scaffolds that mimic the extracellular matrix or to form channels in lipid membranes, leveraging its defined stereochemistry and amphiphilic potential. rsc.orgnih.gov

Development of High-Throughput Screening (HTS) Methodologies for this compound Derivatives

To accelerate the discovery of new materials and applications, high-throughput screening (HTS) methodologies are essential. For this compound, this involves the rapid synthesis and evaluation of a large library of its derivatives.

Future developments in this area will likely include:

Combinatorial Synthesis: Creating libraries of this compound derivatives by systematically varying substituents on the phenyl rings or by reacting modified isosorbide precursors. This would allow for a broad exploration of the chemical space.

Automated Screening Assays: Developing automated assays to quickly evaluate key properties of the synthesized derivatives. For example, fluorescence-based assays could screen for binding affinity to biological targets, while automated mechanical testing could assess polymer performance. acs.org Techniques like AlphaLISA (AlphaLISA assay) could be adapted to screen for inhibitors of specific protein-protein interactions. nih.gov

QSAR and Pharmacophore Modeling: Using computational tools to guide the design of derivative libraries. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or material properties of new compounds based on their chemical structure, helping to prioritize which derivatives to synthesize and test. nih.gov

| HTS Technique | Application for this compound Derivatives | Desired Outcome |

| Combinatorial Chemistry | Synthesis of a library with varied aromatic substitutions | Rapid generation of diverse chemical structures |

| Fluorescence Polarization | Screening for binding to target proteins | Identification of potential therapeutic agents |

| Automated Rheology | Evaluation of mechanical properties of polymer formulations | Optimization of material performance for specific applications |

| 3D-QSAR Modeling | Predicting activity before synthesis | Focused library design and resource efficiency |

Theoretical and Computational Modeling for Predictive Understanding of this compound Behavior and Reactivity

Computational chemistry provides invaluable insights into molecular behavior, complementing experimental work. For this compound, theoretical and computational modeling can predict properties and guide experimental design, saving time and resources.

Key areas for future computational research are:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to investigate the transition states and energy barriers of different synthetic pathways. This can help in understanding catalyst performance and selectivity in carbamate formation. researchgate.net Computational studies have already provided mechanistic insights into the ring-opening polymerization of other isosorbide derivatives. nih.gov

Polymer Property Prediction: Employing molecular dynamics (MD) simulations to model the bulk properties of polymers derived from this compound. These simulations can predict parameters like glass transition temperature, mechanical moduli, and the phase separation behavior in copolymers, guiding the design of materials with desired characteristics. researchgate.net

Supramolecular Assembly Simulation: Modeling the self-assembly of this compound derivatives into larger structures. This can help understand the driving forces behind assembly (e.g., hydrogen bonding, π-π stacking) and predict the morphology of the resulting nanomaterials.

Conformational Analysis: Calculating the preferred conformations of the molecule and its oligomers. Understanding the rotational barriers and intramolecular interactions is crucial for explaining its reactivity and the physical properties of its polymers. acs.org

By integrating these advanced computational approaches, researchers can build a robust, predictive framework for the design and application of novel materials based on this compound.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify structural integrity, with characteristic peaks for carbamate groups (e.g., carbonyl at ~155 ppm in C NMR).

- HPLC-MS : Resolves isosorbide isomers (e.g., isoidide, isomannide) and degradation products. Retention time shifts in reverse-phase HPLC indicate isomerization .

- Molar balance analysis : Quantifies "unknown" by-products via mass discrepancy between reactants and products, as demonstrated in thermal degradation studies at 220°C .

How do reaction temperature and catalyst systems influence isomerization pathways during this compound synthesis?

Advanced Research Question

Isomerization occurs via intramolecular rearrangements, particularly under prolonged heating (>200°C):

- Catalyst dependence : ZnCl stabilizes isosorbide, suppressing isomerization to <4% isoidide/isomannide, whereas Ni/Cu catalysts promote equilibrium mixtures (e.g., 35.5% isosorbide, 58.9% isoidide) .

- Time-temperature trade-offs : At 220°C, isosorbide yield decreases from 69% to 58% over 210 minutes due to coupled degradation and isomerization. Kinetic studies recommend optimizing reaction times to ≤90 minutes .

What experimental strategies mitigate thermal degradation of this compound in high-temperature applications?

Advanced Research Question

- Stabilizers : Co-solvents like ionic liquids or polyethylene glycol reduce decomposition rates by stabilizing the carbamate linkage .

- Inert atmospheres : Conducting reactions under nitrogen minimizes oxidative side reactions.

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track carbonyl group integrity during heating .

How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Advanced Research Question

Discrepancies often arise from:

- Catalyst porosity : Microporous vs. mesoporous supports alter reactant diffusion and active-site accessibility. For example, binary catalysts (e.g., Ru/zeolite) show higher turnover frequencies than monometallic systems .

- Substrate purity : Cellulose-derived isosorbide may contain residual lignin, poisoning acid catalysts. Pre-treatment steps (e.g., ball milling) improve consistency .

- Standardized protocols : Replicate studies under controlled humidity and solvent grades to isolate variable impacts .

What advanced computational methods support the mechanistic elucidation of this compound reactivity?

Advanced Research Question

- DFT calculations : Model transition states for carbamate formation and isomerization pathways. For example, energy barriers for isosorbide → isoidide rearrangement exceed 120 kJ/mol, aligning with experimental observations of slow isomerization .

- Molecular dynamics : Simulate solvent effects on reaction kinetics, such as DMF’s role in stabilizing intermediates .

- Machine learning : Train models on reaction databases to predict optimal catalyst-substrate pairs .

How should researchers design experiments to assess the biocompatibility of this compound in biomedical applications?

Advanced Research Question

- In vitro assays : Use MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity.

- Hydrolysis studies : Monitor carbamate bond stability in physiological buffers (pH 7.4, 37°C) via LC-MS to evaluate degradation half-life .

- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure study design adheres to biomedical research standards .

What statistical approaches are recommended for analyzing conflicting data in this compound degradation studies?

Advanced Research Question

- Multivariate analysis : Apply principal component analysis (PCA) to identify dominant variables (e.g., temperature, catalyst loading) causing yield discrepancies .

- Error propagation models : Quantify uncertainty in molar balance calculations due to unassigned HPLC peaks .

- Meta-analysis : Aggregate data from peer-reviewed studies to establish consensus degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.